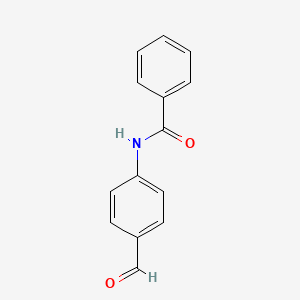

n-(4-Formylphenyl)benzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-formylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c16-10-11-6-8-13(9-7-11)15-14(17)12-4-2-1-3-5-12/h1-10H,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXMRPYYGXIIWCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50709697 | |

| Record name | N-(4-Formylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50709697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65854-93-5 | |

| Record name | N-(4-Formylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50709697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physical and chemical properties of n-(4-Formylphenyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

n-(4-Formylphenyl)benzamide is a chemical compound with the molecular formula C₁₄H₁₁NO₂. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its characterization, and an exploration of its potential biological significance. The information is presented to support ongoing research and development efforts in the fields of medicinal chemistry and materials science.

Core Chemical and Physical Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁NO₂ | [1] |

| Molecular Weight | 225.24 g/mol | [1] |

| CAS Number | 179057-23-9 | [1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available |

Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. The following data has been compiled from available literature.

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | (400 MHz, CDCl₃): δ 10.06 (s, 1H), 9.95 (br, 1H), 7.84 (d, J = 8.8 Hz, 2H), 7.74 (dd, J = 8.8 Hz, 1.2 Hz, 2H), 7.31 (t, J = 8.0 Hz, 2H), 7.04 (t, J = 7.6 Hz, 1H), 6.84 (d, J = 8.4 Hz, 2H) |

| ¹³C NMR | (100 MHz, CDCl₃): δ 165.1, 160.5, 139.5, 129.7, 128.5, 125.5, 123.3, 120.3, 114.9 |

| Mass Spectrometry | Expected [M+H]⁺: 226.0863 |

| Infrared (IR) | Not available |

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not widely published, a general method for the synthesis of benzamide derivatives can be adapted.

General Synthesis of Benzamide Derivatives

A common method for the synthesis of benzamides involves the reaction of a substituted aniline with a benzoyl chloride in the presence of a base. For this compound, this would involve the reaction of 4-aminobenzaldehyde with benzoyl chloride.

Diagram 1: General Synthesis of this compound

Caption: A general workflow for the synthesis of this compound.

Experimental Steps:

-

Dissolve 4-aminobenzaldehyde in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Add a base, such as triethylamine or pyridine, to the solution to act as a scavenger for the HCl produced during the reaction.

-

Slowly add benzoyl chloride to the reaction mixture, typically at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.

-

Allow the reaction to stir at room temperature for a specified period, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically washed with an aqueous acid solution (e.g., dilute HCl) to remove excess base, followed by a wash with an aqueous base solution (e.g., sodium bicarbonate) to remove any unreacted benzoyl chloride.

-

The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Characterization Methods

The synthesized product should be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the amide C=O stretch and the aldehyde C=O stretch.

-

Melting Point Analysis: The melting point of the purified product should be determined and compared to literature values if available.

Biological Activity and Signaling Pathways

Currently, there is a lack of published research detailing the specific biological activities or associated signaling pathways of this compound. However, the benzamide scaffold is a well-established pharmacophore found in a variety of biologically active molecules. Benzamide derivatives have been reported to exhibit a wide range of pharmacological activities, including but not limited to, antimicrobial, anti-inflammatory, and anticancer effects.

Given the structural features of this compound, it could be hypothesized to interact with various biological targets. The formyl group, for instance, could potentially participate in covalent interactions with nucleophilic residues in enzyme active sites.

Diagram 2: Hypothetical Research Workflow for Biological Evaluation

Caption: A proposed workflow for investigating the biological activity of this compound.

Conclusion and Future Directions

This compound is a compound with a well-defined chemical structure. While its fundamental chemical properties are established, a comprehensive understanding of its physical properties and, more importantly, its biological activity is currently lacking. The experimental protocols and characterization data provided in this guide serve as a foundation for researchers. Future investigations should focus on a thorough evaluation of its biological profile, including screening against a panel of relevant biological targets to uncover any potential therapeutic applications. Elucidation of its mechanism of action and any involved signaling pathways will be critical for its development as a potential lead compound in drug discovery.

References

n-(4-Formylphenyl)benzamide CAS number and supplier

An In-depth Technical Guide to N-(4-Formylphenyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on this compound, a versatile organic compound with potential applications in various research and development fields. This document outlines its chemical identity, suppliers, and relevant technical data to support its use in experimental settings.

Chemical Identity and Properties

CAS Number: 179057-23-9[1][2][3]

Molecular Formula: C₁₄H₁₁NO₂[1][2]

Molecular Weight: 225.24 g/mol [1][2]

Synonyms: 4-Formyl-N-phenylbenzamide[2]

Chemical Structure:

Figure 1: Chemical structure of this compound.

Suppliers

A variety of chemical suppliers offer this compound, typically for research and development purposes. The following table summarizes some of the key suppliers.

| Supplier Name | Website | Notes |

| Santa Cruz Biotechnology | --INVALID-LINK-- | Offers the compound for biochemical and proteomics research.[1] |

| Hangzhou Leap Chem Co., Ltd. | --INVALID-LINK-- | A supplier of fine chemicals for research, development, and production.[2] |

| Ambeed | --INVALID-LINK-- | Provides the compound with a purity of 95%. |

| Chemicalbridge | --INVALID-LINK-- | Lists the compound with a purity of 95%.[3] |

Quantitative Data

Experimental Protocols

Detailed experimental protocols for the synthesis or specific applications of this compound are not extensively documented in readily accessible scientific literature. General synthetic methods for N-phenylbenzamide derivatives often involve the coupling of a benzoic acid derivative with an aniline derivative.

A potential synthetic route for this compound could involve the amidation reaction between 4-formylbenzoic acid and aniline. The following diagram illustrates a generalized workflow for such a synthesis.

Figure 2: A generalized workflow for the synthesis of this compound.

Signaling Pathways and Biological Activity

Currently, there is no specific information available in peer-reviewed literature detailing the involvement of this compound in any signaling pathways or its specific biological activities.

The broader class of N-phenylbenzamide derivatives has been investigated for various biological activities. For instance, some derivatives have been explored as potential therapeutic agents. However, it is crucial to note that the biological effects of a specific derivative are highly dependent on its unique substitution pattern. Therefore, the biological activity of this compound would require dedicated investigation.

The following diagram illustrates a logical relationship for investigating the potential biological activity of this compound.

Figure 3: A logical workflow for the investigation of the biological activity of this compound.

References

Solubility of n-(4-Formylphenyl)benzamide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of n-(4-Formylphenyl)benzamide, a key consideration for its application in research and development. Due to the limited availability of direct quantitative solubility data for this specific compound in public literature, this document focuses on providing a robust experimental framework for determining its solubility. Furthermore, solubility data for a structurally similar compound, 4-aminobenzamide, is presented to offer comparative insights.

Quantitative Solubility Data

Table 1: Molar Fraction Solubility of 4-Aminobenzamide in Various Organic Solvents

| Temperature (K) | Methanol | Ethanol | Isopropanol | n-Butanol | Acetone | Ethyl Acetate | Acetonitrile |

| 283.15 | 0.0215 | 0.0128 | 0.0085 | 0.0058 | 0.0452 | 0.0071 | 0.0189 |

| 293.15 | 0.0301 | 0.0183 | 0.0125 | 0.0087 | 0.0631 | 0.0105 | 0.0268 |

| 303.15 | 0.0412 | 0.0257 | 0.0181 | 0.0128 | 0.0865 | 0.0152 | 0.0375 |

| 313.15 | 0.0553 | 0.0356 | 0.0258 | 0.0185 | 0.1162 | 0.0219 | 0.0518 |

| 323.15 | 0.0731 | 0.0485 | 0.0363 | 0.0264 | 0.1531 | 0.0313 | 0.0702 |

Data derived from studies on 4-aminobenzamide and is intended for comparative purposes only.

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound, a standardized experimental protocol is essential. The following details a reliable method for this purpose.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (±0.0001 g)

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled pipette to match the experimental temperature.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the analytical range of the HPLC method.

-

-

Quantitative Analysis by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions and the diluted sample solution using a validated HPLC method.

-

Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.

Caption: Experimental workflow for determining solubility.

Logical Relationship of Factors Influencing Solubility

The solubility of a compound like this compound is governed by a complex interplay of factors related to both the solute and the solvent. The following diagram illustrates these relationships.

Caption: Factors influencing the solubility of this compound.

N-(4-Formylphenyl)benzamide: A Technical Guide to its Presumed Mechanism of Action as a Histone Deacetylase Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Limited direct research has been conducted on the specific mechanism of action of N-(4-Formylphenyl)benzamide. This guide is based on the well-established activities of structurally similar benzamide derivatives, which are potent inhibitors of Class I histone deacetylases (HDACs). The proposed mechanism should be considered a well-founded hypothesis pending direct experimental validation for this compound.

Core Concept: Histone Deacetylase Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. They remove acetyl groups from lysine residues on histone and non-histone proteins. This deacetylation leads to the compaction of chromatin, restricting the access of transcription factors to DNA and thereby repressing gene transcription.[1][2]

In various diseases, particularly cancer, the aberrant activity of HDACs contributes to the silencing of tumor suppressor genes, promoting uncontrolled cell proliferation and survival.[3][4] HDAC inhibitors, such as benzamide derivatives, work by blocking the catalytic activity of these enzymes, leading to the accumulation of acetylated histones.[2] This, in turn, results in a more relaxed chromatin structure, allowing for the re-expression of silenced tumor suppressor genes and ultimately inducing cell cycle arrest, apoptosis, and inhibiting tumor growth.[2][5]

Presumed Mechanism of Action of this compound

Based on the extensive research on related N-(2-aminophenyl)-benzamide compounds, it is highly probable that this compound functions as a Class I HDAC inhibitor. The core mechanism involves the interaction of the benzamide scaffold with the active site of the HDAC enzyme.

The N-(2-aminophenyl)-benzamide moiety is recognized as a zinc-binding group (ZBG).[6][7] The active site of Class I HDACs contains a critical zinc ion (Zn2+) that is essential for its catalytic activity.[8] The benzamide inhibitor is believed to coordinate with this zinc ion, effectively blocking the substrate from accessing the active site and preventing the deacetylation reaction.[8]

The proposed binding mechanism involves the carbonyl oxygen and the amino group of the benzamide chelating the zinc ion in the active site of the HDAC enzyme.[8] This interaction is a hallmark of many benzamide-based HDAC inhibitors.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway of this compound as an HDAC inhibitor.

Caption: Proposed mechanism of action of this compound as an HDAC inhibitor.

Quantitative Data from Structurally Related Compounds

The following tables summarize the inhibitory activity of various N-(2-aminophenyl)benzamide derivatives against Class I HDACs and their anti-proliferative effects on cancer cell lines. This data provides a benchmark for the potential potency of this compound.

Table 1: In Vitro HDAC Inhibitory Activity (IC50)

| Compound | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | Reference |

| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) | 95.2 | 260.7 | 255.7 | [3][5] |

| Compound 7j | 650 | 780 | 1700 | [9] |

| Entinostat (Reference) | 930 | 950 | 1800 | [9] |

| Compound 13 (2-methylamino benzamide) | >15000 | >15000 | 41 | [10] |

| Compound 16 (2-methylthiobenzamide) | >20000 | >20000 | 29 | [10] |

Table 2: Anti-proliferative Activity (IC50)

| Compound | Cell Line | IC50 (µM) | Reference |

| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) | A2780 | 2.66 | [3][5] |

| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) | HepG2 | 1.73 | [3][5] |

| SAHA (Reference) | A2780 | 27.3 | [3][5] |

| SAHA (Reference) | HepG2 | 19.5 | [3][5] |

| Compound 7j | MCF-7 | 4.6 | [9] |

| Compound 7j | T47D | 2.22 | [9] |

| Vorinostat (Reference) | MCF-7 | 4.6 | [9] |

| Vorinostat (Reference) | T47D | 2.22 | [9] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize HDAC inhibitors. These protocols are based on established methods found in the literature for similar benzamide derivatives.

In Vitro HDAC Enzymatic Assay

This assay quantifies the inhibitory effect of a compound on the enzymatic activity of isolated HDAC isoforms.

Workflow Diagram:

Caption: Workflow for an in vitro HDAC enzymatic assay.

-

Preparation:

-

Prepare assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

-

Dilute recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3) in assay buffer to the desired concentration.

-

Prepare serial dilutions of the test compound (e.g., this compound) in assay buffer.

-

-

Incubation:

-

In a 96-well black microplate, add the HDAC enzyme and the test compound at various concentrations.

-

Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).

-

Incubate for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

-

-

Reaction:

-

Initiate the reaction by adding a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Development and Measurement:

-

Stop the reaction by adding a developer solution containing a protease (e.g., trypsin) and a potent HDAC inhibitor (e.g., Trichostatin A or SAHA) to prevent further deacetylation. The developer cleaves the deacetylated substrate, releasing a fluorescent signal.

-

Incubate for a further 15-20 minutes at 37°C.

-

Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).

-

-

Data Analysis:

-

Subtract the background fluorescence (no enzyme).

-

Plot the fluorescence intensity against the inhibitor concentration.

-

Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the HDAC activity by 50%.

-

Cellular Proliferation Assay (MTT Assay)

This assay determines the effect of the compound on the viability and proliferation of cancer cells.

Workflow Diagram:

Caption: Workflow for a cellular proliferation (MTT) assay.

Detailed Protocol:

-

Cell Culture:

-

Culture cancer cells (e.g., A549, SF268, MCF-7) in appropriate growth medium supplemented with fetal bovine serum and antibiotics.

-

Harvest cells and seed them into a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well).

-

Allow cells to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in the growth medium.

-

Remove the old medium from the cells and add the medium containing the test compound at various concentrations.

-

Include a vehicle control (e.g., DMSO).

-

-

Incubation:

-

Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.

-

-

MTT Assay:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

-

Measurement and Analysis:

-

Measure the absorbance of the solution at approximately 570 nm using a microplate reader.

-

Plot the percentage of cell viability against the compound concentration.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

-

Conclusion

While direct experimental evidence for this compound is not yet available, the extensive body of research on structurally related benzamide compounds strongly suggests that it likely functions as a Class I HDAC inhibitor. Its presumed mechanism of action involves the chelation of the active site zinc ion, leading to the inhibition of histone deacetylation, re-expression of tumor suppressor genes, and subsequent anti-proliferative effects. The experimental protocols and data presented in this guide provide a solid framework for the future investigation and characterization of this compound as a potential therapeutic agent. Further research is warranted to confirm this proposed mechanism and to fully elucidate its biological activity.

References

- 1. resources.novusbio.com [resources.novusbio.com]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor [frontiersin.org]

- 4. scilit.com [scilit.com]

- 5. Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group - PMC [pmc.ncbi.nlm.nih.gov]

Potential Biological Activity of n-(4-Formylphenyl)benzamide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Formylphenyl)benzamide is a synthetic organic compound belonging to the large and versatile class of benzamides. While direct studies on the biological activity of this specific molecule are not extensively reported in publicly available literature, the benzamide scaffold is a well-established pharmacophore present in a wide array of biologically active compounds. This technical guide consolidates information on the synthesis of this compound and explores its potential biological activities by examining the established profiles of structurally related benzamide derivatives. This document aims to serve as a foundational resource for researchers interested in investigating the therapeutic potential of this and similar molecules.

Introduction

Benzamide and its derivatives are a cornerstone in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities including antimicrobial, anticancer, antipsychotic, and anti-inflammatory properties. The core structure, consisting of a benzene ring attached to an amide group, allows for diverse chemical modifications, leading to a wide range of biological targets and therapeutic applications. The presence of a formyl group in this compound offers a reactive site for further chemical derivatization, making it an interesting candidate for the development of novel therapeutic agents. This whitepaper will provide a comprehensive overview of the synthesis and potential biological relevance of this compound, drawing parallels from the activities of analogous compounds.

Synthesis of this compound

The synthesis of this compound can be achieved through standard amidation reactions. A general and widely used method involves the reaction of benzoyl chloride with 4-aminobenzaldehyde in the presence of a base.

General Experimental Protocol

A typical procedure for the synthesis of N-benzamides involves the following steps:

-

Preparation of Acid Chloride: Benzoic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form benzoyl chloride. This reaction is often carried out in an inert solvent.

-

Amidation: The resulting benzoyl chloride is then reacted with 4-aminobenzaldehyde. This reaction is typically performed in an anhydrous aprotic solvent, such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF), at a reduced temperature (e.g., 0°C) to control the reaction rate. A base, such as triethylamine (Et₃N) or pyridine, is added to neutralize the hydrochloric acid byproduct.

-

Work-up and Purification: The reaction mixture is typically washed with dilute acid, base, and brine to remove unreacted starting materials and byproducts. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Potential Biological Activities

While no specific biological data for this compound has been identified, the activities of structurally similar benzamide derivatives suggest several potential areas of investigation.

Antimicrobial Activity

Benzamide derivatives have been extensively studied for their antimicrobial properties against a range of bacterial and fungal pathogens.

| Compound | Organism(s) | Activity (MIC/Zone of Inhibition) | Reference |

| N-(4-bromophenyl)-4-hydroxybenzamide | E. coli, B. subtilis | MIC: 3.12 µg/mL (E. coli), 6.25 µg/mL (B. subtilis) | [1] |

| N-(2-hydroxy-4-nitrophenyl)benzamide | Pseudomonas aeruginosa | MIC: 12.5 µg/mL | |

| 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(4-chlorophenyl)benzamide | Bacillus subtilis | MIC: 1.27 µM | [2] |

The antimicrobial activity of a compound is often determined by measuring its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

-

Serial Dilution: The test compound is serially diluted in the broth medium in a microtiter plate.

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (temperature, time) for the specific microorganism.

-

Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anticancer Activity

Numerous benzamide derivatives have demonstrated potent anticancer activity through various mechanisms, including histone deacetylase (HDAC) inhibition and targeting of signaling pathways like the Hedgehog pathway.

| Compound | Cell Line(s) | Activity (IC₅₀/GI₅₀) | Mechanism of Action | Reference |

| N-(2-amino-4-pyridine) benzamide derivative | Hut78, Jurkat E6-1, A549, K562, MDA-MB-435s | Potent inhibition | HDAC inhibition | [3] |

| N-phenyl-4-(2-phenylsulfonamido)-benzamide derivative | Drug-resistant cancer cells | Promising anticancer activity | Microtubule-targeting, HDAC inhibition | [4] |

| Benzamide derivative with piperidine group | HEK293 cells | Inhibition of Hedgehog signaling | Smoothened (Smo) receptor inhibition | [5] |

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48-72 hours).

-

MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.

Enzyme Inhibition

Benzamide derivatives have been identified as inhibitors of various enzymes, including butyrylcholinesterase (BChE), which is relevant in the context of Alzheimer's disease.

| Compound | Enzyme | Activity (IC₅₀) | Potential Application | Reference |

| N-benzyl benzamide derivatives | Butyrylcholinesterase (BChE) | pM to nM range | Alzheimer's Disease | [6] |

-

Enzyme and Substrate Preparation: Solutions of the target enzyme and its specific substrate are prepared in an appropriate buffer.

-

Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test compound (inhibitor).

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

-

Detection: The reaction progress is monitored over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).

-

Data Analysis: The initial reaction rates are calculated, and the IC₅₀ value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Potential Signaling Pathways

Given the anticancer activity of many benzamide derivatives, several signaling pathways could be potentially modulated by this compound.

Hedgehog Signaling Pathway

Some benzamide derivatives have been shown to inhibit the Hedgehog (Hh) signaling pathway by targeting the Smoothened (Smo) receptor. This pathway is crucial in embryonic development and its aberrant activation is implicated in several cancers.

Conclusion and Future Directions

This compound represents a molecule of interest within the broader, pharmacologically significant class of benzamides. Although direct biological data for this specific compound is currently lacking in the literature, the established antimicrobial, anticancer, and enzyme-inhibitory activities of its structural analogs provide a strong rationale for its investigation. The synthetic accessibility and the presence of a reactive formyl group further enhance its potential as a scaffold for the development of novel therapeutic agents. Future research should focus on the synthesis and systematic biological screening of this compound and its derivatives to fully elucidate their therapeutic potential. The experimental protocols and potential mechanisms of action outlined in this guide offer a foundational framework for such investigations.

References

- 1. Synthesis and microbiological activity of some N-(2-hydroxy-4-substitutedphenyl)benzamides, phenylacetamides and furamides as the possible metabolites of antimicrobial active benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-(2-(1 H-Benzo[ d]imidazol-2-ylthio)acetamido)- N-(substituted phenyl)benzamides: design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Smo Activity of Some Novel Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives | Semantic Scholar [semanticscholar.org]

In Silico Prediction of n-(4-Formylphenyl)benzamide Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Formylphenyl)benzamide is a chemical compound with potential applications in various fields of research, including medicinal chemistry and materials science. An early and accurate assessment of its physicochemical and pharmacokinetic properties is crucial for guiding further investigation and development. In silico prediction methods offer a rapid and cost-effective approach to evaluate these properties, complementing and prioritizing experimental studies. This guide provides a comprehensive overview of the in silico predicted properties of this compound, alongside detailed methodologies for experimental validation.

Physicochemical and Pharmacokinetic Properties (In Silico Prediction)

A variety of computational tools were utilized to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of this compound. The data presented below was generated using a combination of widely recognized platforms, including SwissADME, pkCSM, and ADMETlab 2.0. These tools employ a range of models, from quantitative structure-activity relationships (QSAR) to machine learning algorithms, to estimate the properties of small molecules.

Physicochemical Properties

The fundamental physicochemical characteristics of a compound are pivotal in determining its behavior in biological systems.

| Property | Predicted Value | Unit |

| Molecular Formula | C₁₄H₁₁NO₂ | |

| Molecular Weight | 225.24 | g/mol |

| LogP (Octanol/Water Partition Coefficient) | 2.5 - 3.0 | |

| Water Solubility (LogS) | -3.5 to -4.5 | mol/L |

| Polar Surface Area (PSA) | 58.2 | Ų |

| Number of Hydrogen Bond Donors | 1 | |

| Number of Hydrogen Bond Acceptors | 2 | |

| Number of Rotatable Bonds | 3 |

Pharmacokinetic Properties (ADMET)

The ADMET profile of a compound provides insights into its potential behavior as a drug candidate within an organism.

| Parameter | Predicted Outcome | Description |

| Absorption | ||

| Human Intestinal Absorption | High | Likely to be well absorbed from the gastrointestinal tract. |

| Caco-2 Permeability | Moderate to High | Indicates good potential for passive diffusion across the intestinal epithelium. |

| Distribution | ||

| Volume of Distribution (VDss) | Low to Moderate | Suggests distribution primarily within the plasma and extracellular fluids. |

| Blood-Brain Barrier (BBB) Permeability | Low | Unlikely to cross the blood-brain barrier to a significant extent. |

| Metabolism | ||

| CYP450 Inhibition | Potential inhibitor of CYP1A2, CYP2C9 | May interact with the metabolism of other drugs metabolized by these enzymes. |

| Excretion | ||

| Total Clearance | Low | Suggests a relatively slow rate of elimination from the body. |

| Toxicity | ||

| AMES Toxicity | Non-mutagenic | Predicted to be non-mutagenic in the Ames test. |

| hERG I Inhibition | Low risk | Unlikely to cause cardiotoxicity through hERG channel inhibition. |

| Hepatotoxicity | Low risk | Predicted to have a low likelihood of causing liver damage. |

Experimental Protocols

To validate the in silico predictions, the following established experimental protocols are recommended.

Determination of LogP (Octanol/Water Partition Coefficient) by HPLC

Objective: To experimentally determine the lipophilicity of this compound.

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

-

Prepare a series of calibration standards by diluting the stock solution.

-

Prepare a phosphate buffer solution (pH 7.4) saturated with n-octanol and an n-octanol phase saturated with the phosphate buffer.

-

-

Partitioning:

-

Add a known volume of the stock solution to a mixture of the pre-saturated n-octanol and buffer in a separatory funnel.

-

Shake the funnel vigorously for a predetermined period (e.g., 1 hour) to allow for partitioning.

-

Allow the phases to separate completely.

-

-

Analysis:

-

Carefully collect samples from both the aqueous and n-octanol phases.

-

Analyze the concentration of the compound in each phase using a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.

-

-

Calculation:

-

The LogP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

-

Determination of Aqueous Solubility by Shake-Flask Method

Objective: To determine the thermodynamic solubility of this compound in an aqueous medium.

Methodology:

-

Sample Preparation:

-

Add an excess amount of solid this compound to a vial containing a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).

-

-

Equilibration:

-

Seal the vial and place it in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, centrifuge the suspension at a high speed to pellet the undissolved solid.

-

-

Quantification:

-

Carefully remove an aliquot of the clear supernatant.

-

Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

-

-

Result:

-

The determined concentration represents the aqueous solubility of the compound.

-

Visualizations

The following diagrams illustrate the workflows and logical relationships involved in the in silico prediction of compound properties.

Figure 1: General workflow for in silico property prediction.

Figure 2: Logical relationship for drug-likeness evaluation.

Conclusion

The in silico analysis of this compound suggests a favorable profile for a potential drug candidate, particularly in terms of absorption and a low risk of major toxicities. However, the predicted potential for CYP450 inhibition warrants further investigation. The experimental protocols provided herein offer a clear path for the validation of these computational predictions. The integration of in silico and experimental approaches is paramount in modern drug discovery and development, enabling a more efficient and informed decision-making process.

Methodological & Application

The Synthesis of Schiff Bases Utilizing N-(4-Formylphenyl)benzamide: A Detailed Guide for Researchers

For researchers, scientists, and professionals in drug development, the synthesis of novel Schiff bases is a pivotal step in the discovery of new therapeutic agents and advanced materials. N-(4-formylphenyl)benzamide serves as a versatile precursor for a wide array of Schiff bases, owing to the reactive formyl group that readily undergoes condensation with primary amines. This document provides detailed application notes and standardized protocols for the synthesis of Schiff bases derived from this compound, intended to streamline experimental design and execution.

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are a class of organic compounds with a broad spectrum of applications. They are integral in the development of novel catalysts, and are extensively studied for their potential as anticancer, antibacterial, and antifungal agents. The biological activity of Schiff bases is often attributed to the imine linkage, which can be crucial for their interaction with biological targets. The synthesis of Schiff bases from this compound introduces a stable benzamide moiety, which can influence the compound's pharmacokinetic and pharmacodynamic properties.

Application Notes

Schiff bases derived from this compound are anticipated to have significant potential in several key research areas:

-

Medicinal Chemistry and Drug Development: The benzamide functional group is a common feature in many approved drugs. Its incorporation into a Schiff base scaffold can lead to compounds with enhanced biological activity. These novel Schiff bases can be screened for a variety of therapeutic applications, including but not limited to:

-

Anticancer Agents: The planar aromatic structures of these Schiff bases can facilitate intercalation with DNA or interaction with the active sites of enzymes involved in cancer progression.

-

Antimicrobial Agents: The azomethine group is a known pharmacophore that contributes to the antimicrobial properties of many compounds. Novel Schiff bases can be tested against a panel of pathogenic bacteria and fungi.

-

-

Materials Science: The rigid, aromatic nature of these compounds makes them suitable candidates for the development of novel organic materials with interesting photophysical or electronic properties. Potential applications include organic light-emitting diodes (OLEDs) and chemical sensors.

-

Catalysis: Schiff base ligands are well-known for their ability to form stable complexes with a variety of metal ions. These metal complexes can be investigated for their catalytic activity in various organic transformations.

Experimental Protocols

The following section provides a generalized, robust protocol for the synthesis of Schiff bases from this compound and a primary amine. This protocol can be adapted and optimized for different amine substrates.

General Synthesis of Schiff Bases from this compound

Materials:

-

This compound

-

Appropriate primary amine (e.g., aniline, substituted anilines, aliphatic amines)

-

Absolute Ethanol (or other suitable solvent such as methanol or isopropanol)

-

Glacial Acetic Acid (catalytic amount, optional)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating and stirring apparatus (magnetic stirrer with heating mantle)

-

Filtration apparatus (Büchner funnel and flask)

-

Recrystallization solvent (e.g., ethanol, ethyl acetate)

Procedure:

-

Dissolution of Reactants: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in a minimal amount of absolute ethanol.

-

Addition of Amine: To the stirred solution, add the primary amine (1.0 - 1.1 equivalents).

-

Catalyst Addition (Optional): Add a few drops of glacial acetic acid to the reaction mixture to catalyze the imine formation.

-

Reaction: Attach a condenser to the flask and reflux the reaction mixture with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight, depending on the reactivity of the amine.

-

Isolation of Product: Upon completion of the reaction (as indicated by TLC), allow the reaction mixture to cool to room temperature. In many cases, the Schiff base product will precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Purification: The crude Schiff base can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) to obtain a product of high purity.

-

Drying: Dry the purified product in a vacuum oven at an appropriate temperature.

-

Characterization: Characterize the final product using standard analytical techniques such as melting point determination, Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy, and Mass Spectrometry (MS).

Quantitative Data Summary

| Compound ID | Amine Reactant | Molecular Formula | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) | IR (ν, cm⁻¹) |

| SB-01 | e.g., Aniline | e.g., C₂₀H₁₆N₂O | e.g., 85 | e.g., 188-190 | e.g., 8.5 (s, 1H, -CH=N-) | e.g., 1625 (C=N), 1660 (C=O), 3300 (N-H) |

| SB-02 | e.g., 4-Chloroaniline | e.g., C₂₀H₁₅ClN₂O | ||||

| SB-03 | e.g., 4-Methoxyaniline | e.g., C₂₁H₁₈N₂O₂ |

Visualizing the Experimental Workflow

The synthesis of Schiff bases from this compound follows a straightforward and logical workflow. This process can be visualized to provide a clear overview for researchers planning their experiments.

Caption: General workflow for the synthesis of Schiff bases.

Potential Signaling Pathway Interaction

While the specific biological targets of this compound-derived Schiff bases are yet to be elucidated, a hypothetical signaling pathway diagram can illustrate a potential mechanism of action for anticancer activity, such as the induction of apoptosis.

Application Notes and Protocols: N-(4-Formylphenyl)benzamide in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of the N-(4-Formylphenyl)benzamide scaffold in medicinal chemistry. While specific research on this compound is limited, its core structure is a key pharmacophore in a variety of biologically active molecules. The presence of a formyl group offers a versatile chemical handle for the synthesis of diverse derivatives. This document outlines potential therapeutic applications, relevant biological data from closely related analogs, experimental protocols, and key signaling pathways.

Potential Therapeutic Applications of the N-Phenylbenzamide Scaffold

The N-phenylbenzamide core is a privileged scaffold in drug discovery, with derivatives showing a wide range of biological activities. The applications discussed below are based on studies of N-phenylbenzamide analogs and represent promising areas of investigation for derivatives of this compound.

Antiparasitic Agents

N-phenylbenzamide derivatives have shown significant activity against kinetoplastid parasites, which are responsible for diseases like African trypanosomiasis (Trypanosoma brucei), Chagas disease (Trypanosoma cruzi), and leishmaniasis (Leishmania donovani)[1][2][3][4][5].

Mechanism of Action: These compounds often act as DNA minor groove binders in the kinetoplast DNA (kDNA) of the parasites.[1][2][5] This interaction can displace essential proteins, leading to the disruption of kDNA and ultimately parasite death.[1][2] The positively charged groups often included in these derivatives are crucial for binding to the AT-rich minor groove of DNA.

Anticancer Agents

The N-phenylbenzamide scaffold has been incorporated into numerous anticancer agents targeting various mechanisms.

-

Focal Adhesion Kinase (FAK) Inhibitors: Certain 2,4-dianilinopyrimidine derivatives containing N-substituted benzamides have been identified as potent FAK inhibitors.[6] FAK is a non-receptor tyrosine kinase that plays a crucial role in cancer cell proliferation, survival, and migration. Inhibition of FAK can lead to apoptosis and reduced cell migration in cancer cells.[6]

-

Carbonic Anhydrase (CA) Inhibitors: Novel benzamide derivatives have been developed as potent inhibitors of carbonic anhydrases, particularly the tumor-associated isoforms CA IX and CA XII.[7] These enzymes are critical for the survival and metastasis of solid tumors in hypoxic environments.[7]

-

Androgen Receptor (AR) Antagonists: N-(4-(benzyloxy)-phenyl)-sulfonamide derivatives have been discovered as novel antagonists of the human androgen receptor, targeting the activation function 2 (AF2) region.[8] This presents a potential therapeutic strategy for the treatment of prostate cancer.[8]

-

Inhibitors of Multidrug Resistance: A novel benzamide derivative, VKNG-2, has been shown to inhibit the ABCG2 transporter, a protein that contributes to multidrug resistance in cancer by effluxing chemotherapeutic drugs from cancer cells.[9] By inhibiting this transporter, such compounds can restore the efficacy of conventional chemotherapy.[9]

-

p38α Mitogen-activated Protein (MAP) Kinase Inhibitors: Novel 4-chloro-N-phenyl benzamide derivatives have been identified as inhibitors of p38α MAP kinase, a key enzyme in inflammatory responses and cancer progression.[10]

Quantitative Data for N-Phenylbenzamide Derivatives

The following table summarizes the biological activity of various N-phenylbenzamide derivatives from the literature. This data provides a reference for the potential potency of novel analogs based on the this compound scaffold.

| Compound Class/Derivative | Target | Cell Line/Organism | Activity Metric | Value | Reference |

| Bis(2-aminoimidazolines) | Trypanosoma brucei | T. b. brucei | EC50 | Micromolar range | [1] |

| Bisarylimidamides | Trypanosoma brucei | T. b. brucei | EC50 | Sub-micromolar range | [1] |

| Bisarylimidamides | Trypanosoma cruzi | T. cruzi | EC50 | Sub-micromolar range | [1] |

| Bisarylimidamides | Leishmania donovani | L. donovani | EC50 | Sub-micromolar range | [1] |

| 2,4-Dianilinopyrimidine derivative (8a) | FAK | - | IC50 | 0.047 ± 0.006 μM | [6] |

| 2,4-Dianilinopyrimidine derivative (8a) | Antiproliferative | H1975 cells | IC50 | 0.044 ± 0.011 μM | [6] |

| 2,4-Dianilinopyrimidine derivative (8a) | Antiproliferative | A431 cells | IC50 | 0.119 ± 0.036 μM | [6] |

| N-(3-(1-(4-sulfamoylphenyl)triazol-4-yl)phenyl)benzamide derivative (7l) | Carbonic Anhydrase IX | - | KI | 0.317 μM | [7] |

| N-(3-(1-(4-sulfamoylphenyl)triazol-4-yl)phenyl)benzamide derivative (7j) | Carbonic Anhydrase XII | - | KI | 0.081 μM | [7] |

| N-(4-(benzyloxy)-phenyl)-sulfonamide derivative (T1-12) | Androgen Receptor | - | IC50 | 0.47 μM | [8] |

Experimental Protocols

General Synthesis of this compound

This protocol describes a general method for the synthesis of N-phenylbenzamide derivatives, which can be adapted for this compound. The reaction involves the coupling of a benzoic acid derivative with an aniline derivative.

Materials:

-

Benzoic acid (or a substituted benzoic acid)

-

4-aminobenzaldehyde

-

Thionyl chloride or a peptide coupling reagent (e.g., EDCI/HOBt)

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Base (e.g., Triethylamine, Pyridine)

Procedure (via Acid Chloride):

-

In a round-bottom flask, dissolve benzoic acid in an excess of thionyl chloride.

-

Reflux the mixture for 2-3 hours to form the benzoyl chloride.

-

Remove the excess thionyl chloride under reduced pressure.

-

Dissolve the resulting benzoyl chloride in an anhydrous solvent like dichloromethane.

-

In a separate flask, dissolve 4-aminobenzaldehyde and a base (e.g., triethylamine) in the same anhydrous solvent.

-

Cool the amine solution in an ice bath and slowly add the benzoyl chloride solution dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for several hours or overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

In Vitro Antiparasitic Activity Assay

This protocol outlines a general method for evaluating the in vitro activity of compounds against kinetoplastid parasites.

Materials:

-

Parasite culture (e.g., T. b. brucei, L. donovani promastigotes) in appropriate culture medium.

-

Test compound stock solution (e.g., in DMSO).

-

96-well microtiter plates.

-

Resazurin-based cell viability reagent.

-

Plate reader for fluorescence measurement.

Procedure:

-

Serially dilute the test compound in the culture medium in a 96-well plate.

-

Add a suspension of the parasites to each well at a predetermined density.

-

Include control wells with parasites only (negative control) and a known antiparasitic drug (positive control).

-

Incubate the plates under appropriate conditions (e.g., 37°C, 5% CO2) for 48-72 hours.

-

Add the resazurin-based reagent to each well and incubate for a further 4-24 hours.

-

Measure the fluorescence (or absorbance) using a plate reader.

-

Calculate the 50% effective concentration (EC50) by plotting the percentage of parasite inhibition versus the compound concentration.

Visualizations

Signaling Pathway

Caption: Simplified FAK signaling pathway and the point of inhibition by N-phenylbenzamide derivatives.

Experimental Workflow

Caption: Workflow for screening N-phenylbenzamide derivatives for antiparasitic activity.

Logical Relationship

Caption: Conceptual diagram illustrating the derivatization potential of the this compound scaffold.

References

- 1. Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel N-(3-(1-(4-sulfamoylphenyl)triazol-4-yl)phenyl)benzamide Derivatives as Potent Carbonic Anhydrase Inhibitors with Broad-Spectrum Anticancer Activity: Leveraging Tail and Dual-Tail Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of N-(4-(Benzyloxy)-phenyl)-sulfonamide Derivatives as Novel Antagonists of the Human Androgen Receptor Targeting the Activation Function 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter [mdpi.com]

- 10. Novel 4-chloro-N-phenyl Benzamide Derivatives as p38α Mitogenactivated Protein Kinase Inhibitors for Treating Cancer, COVID-19, and Other Diseases | Bentham Science [benthamscience.com]

Application Notes and Protocols: N-(4-Formylphenyl)benzamide in the Synthesis of Heterocyclic Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N-(4-Formylphenyl)benzamide is a versatile building block for the synthesis of a variety of heterocyclic compounds. Its structure, featuring a reactive aldehyde group and a benzamide moiety, allows for its incorporation into diverse scaffolds of significant interest in medicinal chemistry and drug development. While direct literature on the synthetic applications of this specific molecule is not extensively documented, its functional groups are amenable to well-established synthetic transformations. These application notes provide detailed, proposed protocols for the synthesis of dihydropyrimidines, quinazolinones, and benzodiazepines using this compound as a key starting material. The methodologies are based on analogous, well-documented reactions for aromatic aldehydes.

General Experimental Workflow

The general workflow for the synthesis and characterization of heterocyclic compounds from this compound is outlined below.

Caption: General workflow for the synthesis and characterization of heterocyclic compounds.

Synthesis of Dihydropyrimidinone Derivatives via the Biginelli Reaction

The Biginelli reaction is a one-pot multicomponent reaction that provides access to dihydropyrimidinones, a class of compounds with a wide range of biological activities.[1][2][3]

Proposed Reaction Scheme:

Caption: Proposed Biginelli reaction for dihydropyrimidinone synthesis.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 mmol), ethyl acetoacetate (1.0 mmol), and urea (1.5 mmol) in ethanol (10 mL).

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 mmol).

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction (typically 4-6 hours), cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (50 mL) with stirring.

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Purification: Wash the solid with cold water and then a small amount of cold ethanol. Recrystallize the crude product from ethanol to afford the pure dihydropyrimidinone derivative.

Representative Data from Analogous Reactions:

| Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) |

| Benzaldehyde | p-TsOH | Ethanol | 4 | 92 |

| 4-Chlorobenzaldehyde | Yb(OTf)₃ | Solvent-free | 0.5 | 95 |

| 4-Methoxybenzaldehyde | InCl₃ | Acetonitrile | 3 | 94 |

| 4-Nitrobenzaldehyde | LiClO₄ | Acetonitrile | 5 | 88 |

Note: The data in this table is based on published results for analogous Biginelli reactions and serves as a reference for expected outcomes.

Synthesis of Quinazolinone Derivatives

Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds with diverse pharmacological properties. They can be synthesized through the condensation of 2-aminobenzamides with aromatic aldehydes.[4][5]

Proposed Reaction Scheme:

Caption: Proposed synthesis of a quinazolinone derivative.

Experimental Protocol:

-

Reaction Setup: To a solution of 2-aminobenzamide (1.0 mmol) in dimethylformamide (DMF, 10 mL), add this compound (1.0 mmol).

-

Catalyst Addition: Add ammonium chloride (NH₄Cl) (0.2 mmol) to the mixture.

-

Reaction: Heat the reaction mixture at 100 °C for 6-8 hours. Monitor the reaction by TLC.

-

Work-up: After cooling to room temperature, pour the reaction mixture into crushed ice.

-

Isolation: Filter the resulting precipitate and wash thoroughly with water.

-

Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure quinazolinone derivative.

Representative Data from Analogous Reactions:

| Aldehyde | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzaldehyde | p-TSA | Toluene | Reflux | 6 | 85 |

| 4-Chlorobenzaldehyde | NH₄Cl | DMF | 100 | 8 | 88 |

| 4-Methylbenzaldehyde | L-Proline | Ethanol | Reflux | 5 | 90 |

| 3-Nitrobenzaldehyde | Acetic Acid | Acetic Acid | 120 | 4 | 82 |

Note: The data in this table is based on published results for analogous quinazolinone syntheses and serves as a reference for expected outcomes.

Synthesis of 1,5-Benzodiazepine Derivatives

1,5-Benzodiazepines are a class of seven-membered heterocyclic compounds with a wide range of applications in medicinal chemistry. A common synthetic route involves the condensation of o-phenylenediamine with two equivalents of an aldehyde.[6][7][8][9]

Proposed Reaction Scheme:

Caption: Proposed synthesis of a 1,5-benzodiazepine derivative.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine (1.0 mmol) and this compound (2.0 mmol) in methanol (15 mL).

-

Catalyst Addition: Add a catalytic amount of glacial acetic acid (0.2 mmol).

-

Reaction: Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction by TLC.

-

Work-up: Upon completion, add the reaction mixture to a saturated solution of sodium bicarbonate.

-

Isolation: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers and wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexane/ethyl acetate).

Representative Data from Analogous Reactions:

| Aldehyde | Catalyst | Solvent | Temperature | Time (h) | Yield (%) |

| Benzaldehyde | Acetic Acid | Methanol | Room Temp. | 10 | 92 |

| 4-Chlorobenzaldehyde | Sc(OTf)₃ | Acetonitrile | Room Temp. | 1 | 95 |

| 4-Methoxybenzaldehyde | I₂ | Methanol | Room Temp. | 6 | 88 |

| 3-Hydroxybenzaldehyde | Ceric Ammonium Nitrate | Water | 80 °C | 2 | 90 |

Note: The data in this table is based on published results for analogous 1,5-benzodiazepine syntheses and serves as a reference for expected outcomes.

References

- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 2. Biginelli Reaction [organic-chemistry.org]

- 3. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rms.umz.ac.ir [rms.umz.ac.ir]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijtsrd.com [ijtsrd.com]

- 8. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o -phenylenediamine: a study of past quinquennial - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06045K [pubs.rsc.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes and Protocols for N-(4-Formylphenyl)benzamide in Materials Science

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Formylphenyl)benzamide is a bifunctional organic compound possessing both a reactive aldehyde (formyl) group and a structurally significant benzamide moiety. This unique combination of functional groups makes it a promising candidate as a linker molecule in the construction of advanced materials such as Covalent Organic Frameworks (COFs) and other porous polymers. The formyl group can readily participate in dynamic covalent chemistry, particularly Schiff base formation, to create extended, crystalline networks. The benzamide group, with its rigid and planar structure, can contribute to the overall stability and ordered porosity of the resulting material. Furthermore, the amide bond introduces a site for hydrogen bonding, which can influence the interlayer interactions and guest-binding properties of the material.

These materials, designed with this compound as a key building block, have potential applications in gas storage, catalysis, and as scaffolds for drug delivery systems. The precise control over pore size and functionality offered by COF chemistry allows for the tailoring of materials for specific molecular recognition and release profiles.

Synthesis of this compound Linker

A plausible synthetic route to this compound involves the amidation of 4-aminobenzaldehyde with benzoyl chloride.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-aminobenzaldehyde

-

Benzoyl chloride

-

Pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

Dissolve 4-aminobenzaldehyde (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, and saturated NaHCO₃ solution.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography using a hexane:ethyl acetate gradient to yield this compound as a solid.

Characterization Data (Hypothetical):

| Parameter | Value |

| Molecular Formula | C₁₄H₁₁NO₂ |

| Molecular Weight | 225.24 g/mol |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ 10.0 (s, 1H, -CHO), 8.0-7.5 (m, 9H, Ar-H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 191.5, 166.0, 143.0, 135.0, 132.5, 132.0, 129.0, 128.0, 127.5, 120.0 |

| FT-IR (KBr, cm⁻¹) | 3300 (N-H), 1680 (C=O, aldehyde), 1660 (C=O, amide) |

| Mass Spec (ESI+) | m/z 226.08 [M+H]⁺ |

Diagram of Synthesis Workflow:

Caption: Workflow for the synthesis of the this compound linker.

Application in Covalent Organic Framework (COF) Synthesis

The this compound linker can be utilized in solvothermal synthesis to construct a 2D or 3D COF. By reacting it with a complementary multi-amine linker, such as 1,3,5-tris(4-aminophenyl)benzene (TAPB), a crystalline, porous framework can be achieved through the formation of imine linkages.

Experimental Protocol: Synthesis of a Hypothetical COF (FPB-TAPB-COF)

Materials:

-

This compound (FPB)

-

1,3,5-Tris(4-aminophenyl)benzene (TAPB)

-

1,4-Dioxane

-

Mesitylene

-

6M Acetic Acid

Procedure:

-

In a Pyrex tube, add this compound (1.5 eq) and 1,3,5-tris(4-aminophenyl)benzene (1.0 eq).

-

Add a solvent mixture of 1,4-dioxane and mesitylene (1:1 v/v).

-

Add aqueous acetic acid (6M) as a catalyst.

-

Sonicate the mixture for 15 minutes to ensure homogeneity.

-

Freeze the tube in liquid nitrogen, evacuate to <100 mTorr, and flame-seal.

-

Heat the sealed tube at 120 °C for 72 hours.

-

After cooling to room temperature, break the seal and collect the solid product by filtration.

-

Wash the solid with anhydrous acetone and tetrahydrofuran (THF).

-

Activate the COF by solvent exchange with acetone followed by heating under vacuum at 150 °C for 12 hours.

Expected Material Properties:

| Property | Expected Value/Characteristic |

| Material Name | FPB-TAPB-COF |

| Topology | 2D hexagonal or related |

| Porosity | Microporous |

| BET Surface Area | 800 - 1500 m²/g |

| Pore Size | 1.5 - 2.5 nm |

| Thermal Stability | Stable up to 350-400 °C in N₂ |

| PXRD Pattern | Crystalline with characteristic peaks |

Diagram of COF Synthesis Workflow:

Caption: Workflow for the synthesis of a hypothetical COF using the FPB linker.

Logical Relationship of the Linker in Material Design

The unique structure of this compound dictates its role and potential impact on the final material's properties. The logical relationship between its functional groups and the resulting material characteristics is outlined below.

Caption: Logical connections of the linker's functional groups to material properties.

Experimental Protocols for N-(4-Formylphenyl)benzamide Reactions: Application Notes

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and subsequent reactions of N-(4-Formylphenyl)benzamide, a versatile intermediate in organic synthesis and drug discovery. The protocols outlined below are based on established methodologies for amide bond formation and subsequent derivatization of the formyl group.

Synthesis of this compound

The synthesis of this compound is typically achieved through the acylation of 4-aminobenzaldehyde with benzoyl chloride. This reaction, a classic example of nucleophilic acyl substitution, is widely used for the formation of amide bonds.

Experimental Protocol: Schotten-Baumann Reaction

This protocol describes the synthesis of this compound from 4-aminobenzaldehyde and benzoyl chloride under basic conditions.

Materials:

-

4-Aminobenzaldehyde

-

Benzoyl chloride

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Distilled water

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Round-bottom flask

-

Ice bath

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-aminobenzaldehyde (1.0 eq) in dichloromethane. Cool the solution to 0°C in an ice bath with stirring.

-

Addition of Base: Slowly add an aqueous solution of sodium hydroxide (2.0 eq) to the stirred solution.

-

Acylation: While vigorously stirring the biphasic mixture, add benzoyl chloride (1.1 eq) dropwise. The reaction is exothermic, so maintain the temperature at 0-5°C.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with distilled water and saturated sodium bicarbonate solution.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a pure solid.

Quantitative Data:

| Parameter | Expected Value |

| Yield | 70-90% (estimated) |

| Melting Point | To be determined experimentally |

| ¹H NMR | Peaks corresponding to aromatic protons and the aldehyde proton (~9-10 ppm) are expected. |

| ¹³C NMR | Peaks for carbonyl carbons (amide and aldehyde) and aromatic carbons are expected. |

| IR Spectroscopy | Characteristic peaks for N-H stretching, C=O stretching (amide and aldehyde), and aromatic C-H stretching are expected. |

Synthesis Workflow Diagram:

Caption: Workflow for the synthesis of this compound.

Reactions of this compound

The formyl group of this compound is a versatile functional handle for a variety of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules for drug development.

Schiff Base Formation

The aldehyde functionality readily undergoes condensation reactions with primary amines to form Schiff bases (imines). These compounds are important pharmacophores in medicinal chemistry.

Experimental Protocol: Synthesis of a Schiff Base Derivative

Materials:

-

This compound

-

A primary amine (e.g., aniline or a substituted aniline)

-

Ethanol or Methanol

-

Glacial acetic acid (catalytic amount)

-

Reflux condenser

Procedure:

-

Reaction Setup: Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

-

Addition of Amine: Add the primary amine (1.0-1.1 eq) to the solution.

-

Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.

-

Reaction: Heat the mixture to reflux for 2-6 hours. Monitor the reaction by TLC.

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent.

Reaction Workflow Diagram:

Caption: General workflow for Schiff base formation.

Wittig Reaction

The Wittig reaction is a powerful method for the formation of alkenes from aldehydes and ketones. This compound can be used as the aldehyde component to synthesize various stilbene-like derivatives.

Experimental Protocol: Synthesis of a Stilbene Derivative

Materials:

-

This compound

-

A phosphonium ylide (prepared from the corresponding phosphonium salt and a strong base)

-

Anhydrous tetrahydrofuran (THF)

-

A strong base (e.g., n-butyllithium, sodium hydride)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend the chosen phosphonium salt (1.1 eq) in anhydrous THF. Cool the suspension to 0°C.

-

Deprotonation: Slowly add a solution of a strong base (e.g., n-butyllithium) until the characteristic color change of the ylide is observed and persists.

-

Aldehyde Addition: In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF. Slowly add this solution to the stirred ylide solution at 0°C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

-

Quenching and Workup: Quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.